6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic derivative featuring a triazolo[4,5-d]pyrimidinone core fused with a 1,2,4-oxadiazole moiety. Its structure includes a 4-methoxyphenyl substituent on the oxadiazole ring and a phenyl group at position 3 of the triazolo-pyrimidinone system.
Properties
IUPAC Name |
6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O3/c1-29-15-9-7-13(8-10-15)18-22-16(30-24-18)11-26-12-21-19-17(20(26)28)23-25-27(19)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXWOTZBLSFPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer activities.
Structural Overview
The compound's structure consists of a triazolo-pyrimidine core linked to an oxadiazole moiety. This combination is significant as both triazoles and oxadiazoles are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various oxadiazole derivatives. The presence of the 1,2,4-oxadiazole ring enhances lipophilicity and allows better cell membrane penetration, which is crucial for antimicrobial efficacy. For instance:
- Synthesis and Testing : A study synthesized several 1,2,4-oxadiazole derivatives and tested them against various bacterial strains. Compounds exhibited significant activity against gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, while showing moderate effects against gram-negative strains .
- Mechanism of Action : The mechanism often involves inhibition of essential bacterial enzymes or disruption of cellular processes .
Anticancer Activity
The compound's anticancer properties have been investigated through various in vitro assays:
- Cell Line Studies : In studies involving cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), derivatives of oxadiazole demonstrated IC50 values in the low micromolar range (e.g., 18.78 µM for some compounds), indicating promising cytotoxic effects .
- Apoptotic Mechanisms : Flow cytometry analyses showed that these compounds can induce apoptosis in cancer cells by increasing caspase activity and altering cell cycle progression .
Data Tables
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| 5d | Anticancer | 10.1 | HUH7 |
| 5c | Antimicrobial | - | Bacillus spp. |
| 5e | Anticancer | 18.78 | MCF-7 |
Case Studies
- Antimicrobial Efficacy : A case study reported that a series of synthesized oxadiazole derivatives showed enhanced activity against Bacillus thuringiensis, with some compounds outperforming traditional antibiotics .
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of oxadiazole derivatives on liver carcinoma cells (HUH7), revealing that several compounds had better IC50 values than the standard drug 5-Fluorouracil .
Research Findings
Research indicates that modifications to the oxadiazole structure can significantly influence biological activity. Electron-withdrawing groups at specific positions on the aromatic rings enhance potency against various pathogens and cancer cell lines . Additionally, the dual action against both microbial and cancer cells presents a promising avenue for drug development.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds containing the triazolopyrimidine scaffold exhibit significant anticancer properties. The presence of the oxadiazole group enhances the interaction with biological targets involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. The methoxyphenyl group is believed to play a crucial role in enhancing the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against pathogens.
3. Anti-inflammatory Effects
Studies have indicated that derivatives of triazolopyrimidine can inhibit inflammatory pathways. The compound's ability to modulate cytokine production and reduce inflammation markers makes it a candidate for developing anti-inflammatory drugs.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- In contrast, fluorinated analogs (e.g., ) introduce electron-withdrawing effects, which may alter binding affinity and metabolic stability .
- Steric Considerations: Benzyl-substituted analogs (e.g., ) exhibit bulkier substituents compared to the target’s phenyl group, which could influence steric hindrance in receptor binding.
- Glycosylation: Derivatives with glycosyl groups (e.g., ) demonstrate improved solubility and bioavailability due to enhanced hydrogen-bonding capacity, a feature absent in the target compound .
Pharmacological and Physicochemical Properties
- Bioactivity: Although specific data for the target compound are lacking, analogs like glycosylated triazolopyrimidinones () show apoptotic antitumor activity, with IR spectra confirming C=O and NH groups critical for target engagement .
- Solubility and LogP: The absence of polar groups (e.g., glycosides) in the target compound may result in lower aqueous solubility compared to derivatives in . Fluorinated analogs () likely exhibit improved membrane permeability due to increased lipophilicity (higher LogP).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
